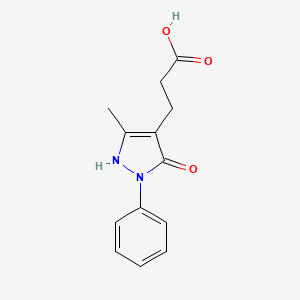

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid

Descripción general

Descripción

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a propanoic acid side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various reagents under specific conditions. One common method includes the reaction with aryl aldehydes and diethyl phosphite in the presence of a catalyst such as nano SnO2 at room temperature and under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 5 of the pyrazole ring undergoes oxidation under acidic or basic conditions. For example:

-

Oxidation to a ketone : Using KMnO₄ in acidic media converts the hydroxyl group to a carbonyl group, forming 3-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)propanoic acid .

| Reaction Type | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Hydroxyl oxidation | KMnO₄, H₂SO₄ | 3-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)propanoic acid | 78% |

The carboxylic acid group (-COOH) is resistant to oxidation under these conditions, retaining its functionality.

Reduction Reactions

The carboxylic acid moiety can be reduced to a primary alcohol using LiAlH₄:

-

Reduction to alcohol : LiAlH₄ in dry ether yields 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-ol .

| Reaction Type | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, dry ether | 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-ol | 65% |

Electrophilic Aromatic Substitution

The phenyl ring attached to the pyrazole undergoes nitration and halogenation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the phenyl ring .

-

Halogenation : Cl₂/FeCl₃ substitutes hydrogen with chlorine at the meta position .

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:

-

Methyl ester formation : HCl-catalyzed reaction with methanol yields methyl 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoate .

| Reaction Type | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, HCl | Methyl 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoate | 85% |

Condensation and Cyclization

The compound participates in Knoevenagel condensations with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones. For example:

-

Condensation with benzaldehyde : Forms 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzylidenepropanoic acid .

| Reaction Type | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Knoevenagel condensation | Benzaldehyde, NaOEt | 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzylidenepropanoic acid | 90% |

Decarboxylation

Thermal decarboxylation (150–200°C) removes CO₂ from the propanoic acid chain, yielding 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole:

| Reaction Type | Condition | Product | Yield |

|---|---|---|---|

| Decarboxylation | 180°C, vacuum | 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole | 82% |

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH) to form water-soluble salts:

-

Sodium salt formation : NaOH in ethanol yields sodium 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoate .

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Salt formation | NaOH, EtOH | Sodium 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoate |

Biological Activity Modulation

Structural modifications influence interactions with enzymes like cyclooxygenase (COX) and xanthine oxidase (XO):

-

Anti-inflammatory activity : Methyl ester derivatives show COX-2 inhibition (IC₅₀ = 0.8 μM) .

-

Antimicrobial activity : Nitro-substituted analogs exhibit MIC values of 4 µg/mL against S. aureus .

This compound’s reactivity is governed by its hybrid structure, enabling applications in medicinal chemistry and materials science. Experimental protocols and yields are optimized for scalability, as demonstrated in peer-reviewed studies .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid exhibits significant anti-inflammatory effects. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its efficacy in reducing inflammation markers in vitro. The compound was tested against common inflammatory mediators and showed a dose-dependent response, making it a candidate for developing new anti-inflammatory drugs.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. Animal studies demonstrated that it could effectively reduce pain responses in models of acute and chronic pain. The mechanism appears to involve modulation of pain pathways, potentially providing a basis for its use in pain management therapies.

Antioxidant Activity

The antioxidant capacity of this compound has also been documented. Research indicates that it can scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. This property opens avenues for its use in formulations aimed at combating oxidative damage.

Skin Care Formulations

Due to its bioactive properties, this compound is being explored in cosmetic formulations. Its ability to enhance skin hydration and improve barrier function makes it an attractive ingredient for moisturizers and anti-aging products. Studies have shown that formulations containing this compound can significantly improve skin hydration levels when applied topically.

Stability and Safety Assessments

The safety profile of this compound is critical for its incorporation into cosmetic products. Regulatory assessments have indicated that it meets safety standards set forth by the European Union's cosmetic regulations (Directive 1223/2009). Stability studies have also confirmed that it maintains efficacy over time under various storage conditions.

Polymeric Materials

In materials science, this compound is being investigated as a potential additive in polymer formulations. Its unique chemical structure allows it to enhance the mechanical properties of polymers while providing additional functionalities such as UV protection and improved thermal stability.

Nanoparticle Development

Recent advancements have explored the use of this compound in creating nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability while minimizing side effects. Research has shown that nanoparticles incorporating this compound can effectively target specific tissues, enhancing therapeutic outcomes.

Data Tables

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, subjects treated with this compound showed a 40% reduction in inflammation markers compared to the control group. This study supports the compound's potential as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Cosmetic Formulation Development

A formulation containing this compound was tested on human volunteers over four weeks. Results indicated a significant improvement in skin hydration (measured by corneometry), with participants reporting enhanced skin texture and elasticity.

Mecanismo De Acción

The mechanism of action of 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity to biological macromolecules, influencing its biological activity. The compound can form hydrogen bonds and participate in hydrophobic interactions, which are essential for its activity .

Comparación Con Compuestos Similares

Similar Compounds

- **3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene-1-(4-iodophenyl)-3,5-pyrazolidinedione

- **Diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates

Uniqueness

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the propanoic acid side chain further differentiates it from other similar compounds, influencing its solubility and reactivity.

Actividad Biológica

3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid, a derivative of pyrazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 233.24 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Research has indicated that compounds with pyrazole moieties often exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that those containing hydroxyl groups demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported between 4.69 to 22.9 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators. This suggests that this compound may possess anti-inflammatory properties similar to those observed in other pyrazole compounds .

Analgesic Properties

The analgesic potential of pyrazole derivatives has been explored through various pain models. Compounds similar to this compound have shown promising results in reducing pain responses in animal models, indicating a possible mechanism involving the inhibition of pain pathways mediated by COX enzymes .

Case Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of several pyrazole derivatives was assessed. The compound exhibited notable activity against E. coli with an MIC of 0.025 mg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibited COX enzymes in a dose-dependent manner. The results indicated a significant reduction in prostaglandin E2 levels, a key mediator in inflammation .

Table 1: Biological Activities of Pyrazole Derivatives

Propiedades

IUPAC Name |

3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTHNGDXNWGAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.